molecular formula C17H19N3O5S B4971856 1-(4-methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine

1-(4-methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine

Cat. No.: B4971856
M. Wt: 377.4 g/mol
InChI Key: LUPZOWKBNLVFPG-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine is a chemical compound with the molecular formula C17H19N3O5S. It is characterized by the presence of a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a methoxy-nitrophenyl moiety.

Mechanism of Action

While the specific mechanism of action for 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-phenylpiperazine is not available, a related compound was found to activate Hedgehog signaling by binding to the transmembrane domain of Smoothened, thereby expanding the intestinal stem cell (ISC) pool, increasing the number of regenerating crypts and preventing the gastrointestinal acute radiation syndrome (GI-ARS) .

Preparation Methods

The synthesis of 1-(4-methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and oxidizing agents such as potassium permanganate . Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and oxidized products .

Scientific Research Applications

1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)sulfonyl-4-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-25-17-8-7-15(13-16(17)20(21)22)26(23,24)19-11-9-18(10-12-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPZOWKBNLVFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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